molecular formula C21H20N4O4S B5387532 1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone

1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone

Cat. No.: B5387532
M. Wt: 424.5 g/mol
InChI Key: MESFHDUNGYZOCX-UHFFFAOYSA-N
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Description

1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazino Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino ring.

    Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the triazino ring through a series of substitution reactions.

    Formation of the Benzoxazepin Ring: This step involves the cyclization of the intermediate to form the benzoxazepin ring.

    Introduction of the Ethanone Group: This step involves the attachment of the ethanone group to the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12(26)25-15-10-6-5-8-13(15)17-19(22-21(30-4)24-23-17)29-20(25)14-9-7-11-16(27-2)18(14)28-3/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESFHDUNGYZOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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